

4-(Benzylxy)-2-methylbenzoic Acid: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Benzylxy)-2-methylbenzoic acid

Cat. No.: B095624

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of **4-(Benzylxy)-2-methylbenzoic acid** as a versatile precursor in organic synthesis. Its unique structural features make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This document provides a summary of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and illustrates its synthetic utility through logical workflow diagrams.

Core Properties and Specifications

4-(Benzylxy)-2-methylbenzoic acid is a substituted aromatic carboxylic acid. The presence of the benzyl ether protecting group on the phenolic hydroxyl and the methyl group ortho to the carboxylic acid offer steric and electronic properties that can be strategically exploited in multi-step syntheses.

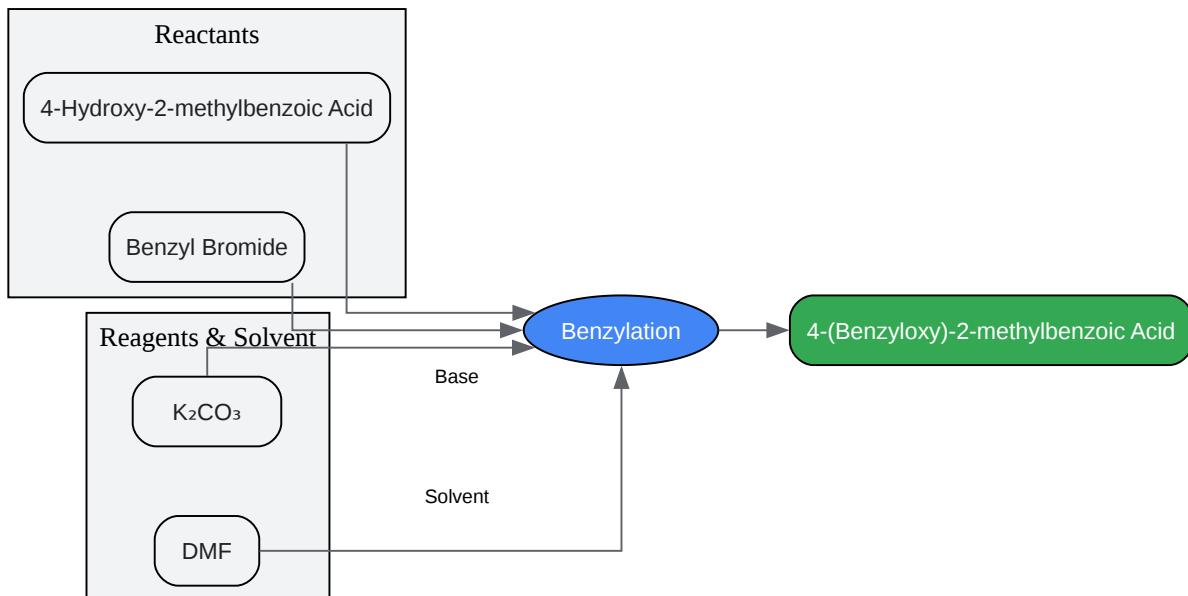
Property	Value
CAS Number	17819-91-9
Molecular Formula	C ₁₅ H ₁₄ O ₃
Molecular Weight	242.27 g/mol
Purity	Typically ≥97%
Appearance	Off-white to pale yellow crystalline powder
Solubility	Soluble in methanol, ethanol, and ether; sparingly soluble in hot water.
Storage	2-8°C

Synthesis of 4-(Benzylxy)-2-methylbenzoic Acid

The primary synthetic route to **4-(Benzylxy)-2-methylbenzoic acid** involves the benzylation of 4-hydroxy-2-methylbenzoic acid. This reaction protects the phenolic hydroxyl group as a benzyl ether, which is stable under a variety of reaction conditions but can be readily removed when desired.

Experimental Protocol: Benzylation of 4-hydroxy-2-methylbenzoic acid

Materials:


- 4-hydroxy-2-methylbenzoic acid
- Benzyl bromide
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of 4-hydroxy-2-methylbenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
- Stir the mixture at room temperature for 20 minutes.
- Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
- Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to afford **4-(BenzylOxy)-2-methylbenzoic acid**.

Expected Yield: 85-95%

[Click to download full resolution via product page](#)

Synthesis of **4-(Benzylxy)-2-methylbenzoic acid**

Applications as a Precursor in Organic Synthesis

4-(Benzylxy)-2-methylbenzoic acid serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and alcohols.

Esterification

The carboxylic acid can be esterified under standard conditions to produce the corresponding esters, which are often used as intermediates in further synthetic transformations.

Materials:

- **4-(Benzylxy)-2-methylbenzoic acid**

- Methanol (or other alcohol)
- Concentrated sulfuric acid (H_2SO_4)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

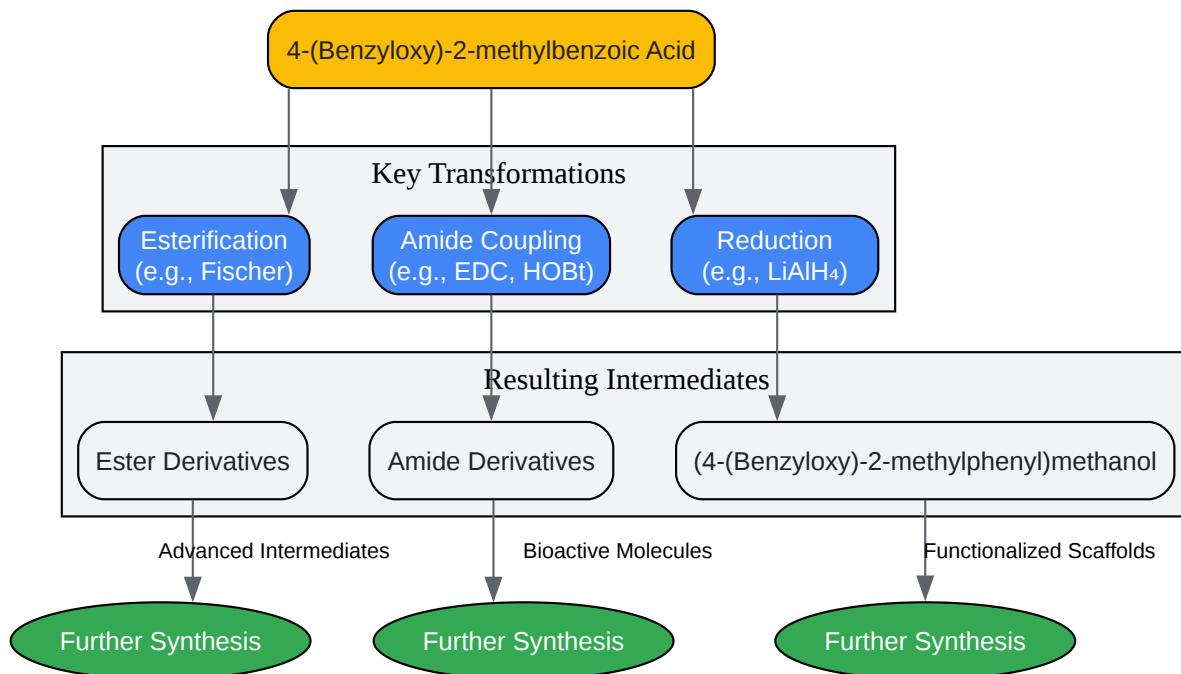
- Dissolve **4-(Benzylxy)-2-methylbenzoic acid** (1.0 eq) in an excess of methanol.
- Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
- Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
- After cooling to room temperature, remove the excess methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate to yield the methyl ester.

Expected Yield: >90%

Amide Coupling

The carboxylic acid can be coupled with various amines to form amides, a common linkage in many pharmaceutical compounds.

Materials:


- **4-(Benzylxy)-2-methylbenzoic acid**

- Amine (R-NH₂)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- 1M HCl
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of **4-(Benzylxy)-2-methylbenzoic acid** (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM, add DIPEA (2.5 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.
- Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the crude product by column chromatography to obtain the desired amide.

Expected Yield: 70-90%

[Click to download full resolution via product page](#)

Synthetic utility of the precursor

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-(Benzylxy)-2-methylbenzoic acid** based on analysis of structurally similar compounds. Actual experimental data should be obtained for confirmation.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0 - 12.0	s	1H	-COOH
~7.9 - 8.1	d	1H	Ar-H (ortho to -COOH)
~7.3 - 7.5	m	5H	Benzyl Ar-H
~6.9 - 7.1	m	2H	Ar-H (meta to -COOH)
~5.1	s	2H	-O-CH ₂ -Ph
~2.6	s	3H	Ar-CH ₃

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~172	-COOH
~162	Ar-C (para to -COOH)
~142	Ar-C (ortho to -COOH)
~136	Benzyl Ar-C (ipso)
~132	Ar-C (ortho to -COOH)
~129	Benzyl Ar-C
~128	Benzyl Ar-C
~127	Benzyl Ar-C
~115	Ar-C (meta to -COOH)
~113	Ar-C (meta to -COOH)
~70	-O-CH ₂ -Ph
~22	Ar-CH ₃

FTIR (KBr, cm⁻¹)

Wavenumber (cm ⁻¹)	Assignment
~3000 - 3300	O-H stretch (carboxylic acid)
~2920, 2850	C-H stretch (aliphatic)
~1680 - 1710	C=O stretch (carboxylic acid)
~1600, 1500	C=C stretch (aromatic)
~1250, 1040	C-O stretch (ether)

Mass Spectrometry (EI)

m/z	Assignment
242	[M] ⁺ (Molecular ion)
151	[M - C ₇ H ₇] ⁺ (Loss of benzyl group)
91	[C ₇ H ₇] ⁺ (Benzyl cation)

Conclusion

4-(Benzylxy)-2-methylbenzoic acid is a highly valuable and versatile precursor for organic synthesis. Its straightforward preparation and the differential reactivity of its functional groups allow for its strategic incorporation into complex molecular architectures. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.

- To cite this document: BenchChem. [4-(Benzylxy)-2-methylbenzoic Acid: A Comprehensive Technical Guide for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b095624#4-benzylxy-2-methylbenzoic-acid-as-a-precursor-in-organic-synthesis\]](https://www.benchchem.com/product/b095624#4-benzylxy-2-methylbenzoic-acid-as-a-precursor-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com